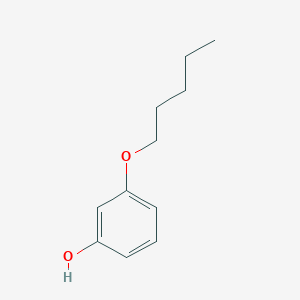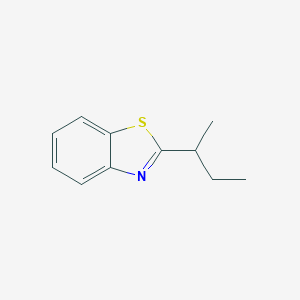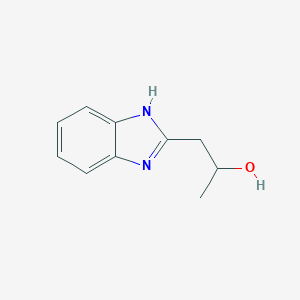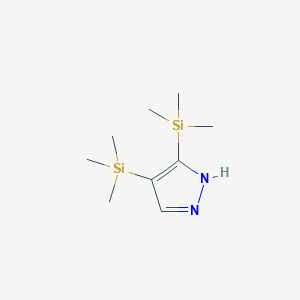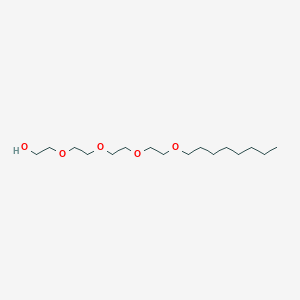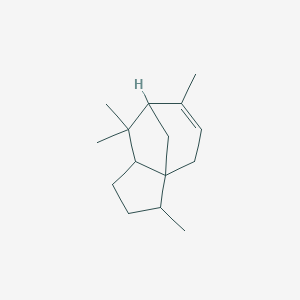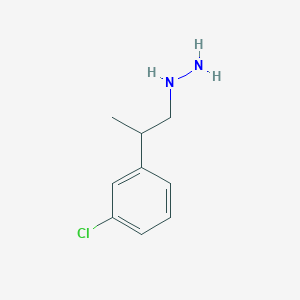
2-(3-Chlorophenyl)propylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)propylhydrazine, also known as CP-154,526, is a synthetic compound that belongs to the class of selective corticotropin-releasing factor receptor 1 (CRF1) antagonists. It was first synthesized in the early 1990s and has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders, such as anxiety and depression.
Wirkmechanismus
2-(3-Chlorophenyl)propylhydrazine exerts its pharmacological effects by selectively blocking the CRF1 receptor, which is primarily expressed in the brain regions involved in stress and anxiety regulation, such as the amygdala and hippocampus. By inhibiting the binding of CRF to its receptor, 2-(3-Chlorophenyl)propylhydrazine can reduce the release of stress hormones, such as cortisol and adrenaline, and modulate the activity of the HPA axis.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(3-Chlorophenyl)propylhydrazine can produce a range of biochemical and physiological effects in animal models and human subjects. These include reduced anxiety-like behavior, decreased stress-induced corticosterone release, and improved cognitive function. 2-(3-Chlorophenyl)propylhydrazine has also been shown to enhance the effects of antidepressant drugs, such as fluoxetine, in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-Chlorophenyl)propylhydrazine as a research tool is its high selectivity and specificity for the CRF1 receptor. This allows researchers to selectively target the CRF1 receptor without affecting other receptors or systems in the body. However, one limitation of 2-(3-Chlorophenyl)propylhydrazine is its relatively short half-life and rapid metabolism, which can limit its effectiveness in some experimental settings.
Zukünftige Richtungen
For research on 2-(3-Chlorophenyl)propylhydrazine may include the development of more potent and selective CRF1 antagonists, the investigation of its effects on other systems and disorders, and the exploration of its potential as a combination therapy with other drugs.
Synthesemethoden
The synthesis of 2-(3-Chlorophenyl)propylhydrazine involves the reaction of 3-chlorobenzaldehyde with propylhydrazine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)propylhydrazine has been widely used in scientific research as a tool to investigate the role of the CRF1 receptor in stress-related disorders. Studies have shown that CRF1 receptors are involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the body's response to stress. By blocking the CRF1 receptor, 2-(3-Chlorophenyl)propylhydrazine can modulate the HPA axis and reduce the physiological and behavioral responses to stress.
Eigenschaften
CAS-Nummer |
16602-97-4 |
|---|---|
Produktname |
2-(3-Chlorophenyl)propylhydrazine |
Molekularformel |
C9H13ClN2 |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)propylhydrazine |
InChI |
InChI=1S/C9H13ClN2/c1-7(6-12-11)8-3-2-4-9(10)5-8/h2-5,7,12H,6,11H2,1H3 |
InChI-Schlüssel |
OBRDCSSSDNLWTA-UHFFFAOYSA-N |
SMILES |
CC(CNN)C1=CC(=CC=C1)Cl |
Kanonische SMILES |
CC(CNN)C1=CC(=CC=C1)Cl |
Synonyme |
1-(m-Chloro-α-methylphenethyl)hydrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



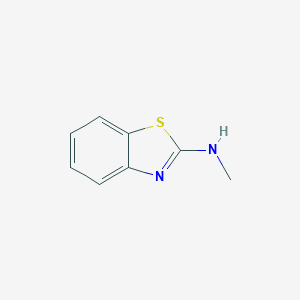
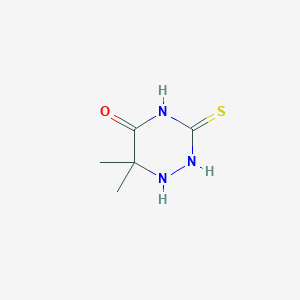
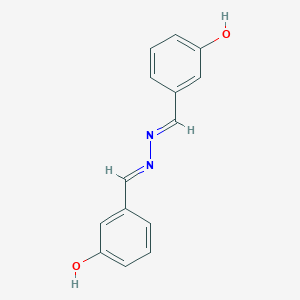
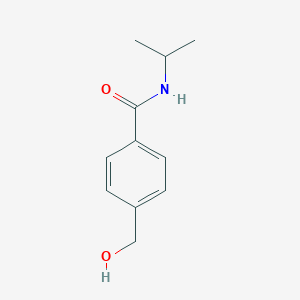
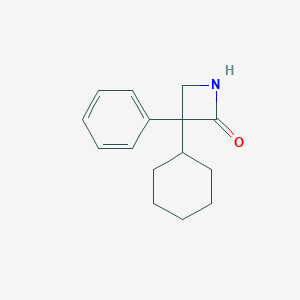
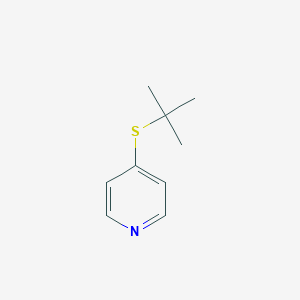
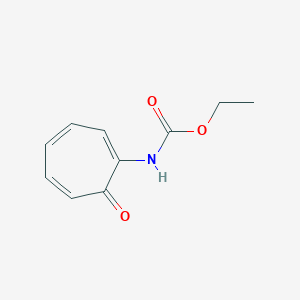
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
